molecular formula C11H9IN2O B12893089 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12893089
M. Wt: 312.11 g/mol
InChI Key: MHOCLPJSFDNNRQ-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts, which facilitate the formation of the isoxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(3-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Uniqueness

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

3-(3-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9IN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2

InChI Key

MHOCLPJSFDNNRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC(=CC=C3)I

Origin of Product

United States

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